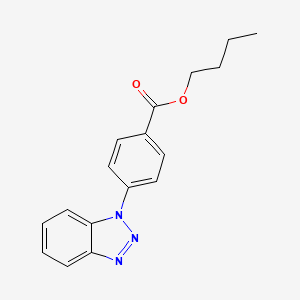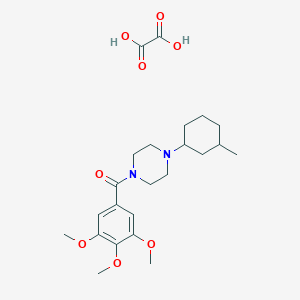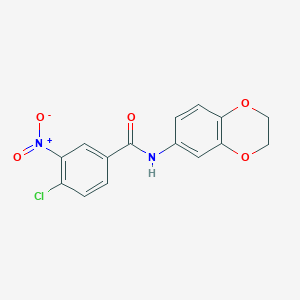
1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been found to have anxiolytic and antidepressant effects, possibly through the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has significant effects on the biochemical and physiological processes in the body. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of certain genes involved in cancer progression. The compound has also been found to have analgesic, anxiolytic, and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity. The compound has been found to be highly effective against cancer cell lines, with minimal toxicity to normal cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide. One area of interest is the development of new analogs of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes in the body.
Synthesemethoden
The synthesis of 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide involves the reaction of 4-fluorobenzylamine with 2-methoxy-5-methylbenzoic acid in the presence of thionyl chloride. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-15-3-8-20(26-2)19(13-15)23-21(25)17-9-11-24(12-10-17)14-16-4-6-18(22)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEFCLCHELAEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)

![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5227297.png)


![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5227314.png)
![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5227346.png)